(4Z)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a phenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with 2-(morpholin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced forms of the pyrazolone core.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential anti-inflammatory and analgesic properties. Its structure-activity relationship is studied to design more effective drugs with fewer side effects.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (4Z)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable complexes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-(2-Morpholinoethyl)-1H-pyrazol-3(2H)-one
Uniqueness
Compared to similar compounds, (4Z)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its specific combination of a pyrazolone core, a phenyl group, and a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-methyl-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H24N4O2/c1-14(19-8-9-21-10-12-24-13-11-21)17-15(2)20-22(18(17)23)16-6-4-3-5-7-16/h3-7,20H,8-13H2,1-2H3 |
InChI Key |
MCENYMAZLBPHBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCN3CCOCC3)C |
Origin of Product |
United States |
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